MMBC
Description
Chemical Structure and Properties Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate (CAS: 137350-66-4), commonly abbreviated as MMBC or marketed as ThioGlo1, is a fluorescent thiol-reactive compound. Its molecular formula is C₂₀H₁₃NO₇, with a molecular weight of 379.3 g/mol . The structure comprises a benzo[f]chromene core substituted with a maleimide group (2,5-dioxopyrrole) for thiol conjugation and a methoxycarbonyl group for solubility modulation. Key properties include:
- Boiling point: 635.5±55.0°C (predicted)
- Hydrogen bond acceptors: 7
- Topological polar surface area: 99.2 Ų
- Storage: Requires storage at -20°C or 2–8°C to maintain stability .
Applications
this compound is primarily used as a fluorescent probe for detecting thiol groups (-SH) in proteins and peptides, leveraging its maleimide moiety’s reactivity with cysteine residues. It is critical in proteomics, enzyme activity assays, and high-throughput screening (HTS) .
Properties
IUPAC Name |
methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBAJWAMARDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
Key precursors include:
-
2-Hydroxy-1-naphthaldehyde : Provides the aromatic backbone.
-
Methyl acetoacetate : Introduces the β-ketoester moiety for cyclization.
Reaction conditions typically employ acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing ethanol. The cyclocondensation proceeds via Knoevenagel condensation followed by intramolecular esterification, yielding methyl 9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate.
Table 1: Representative Reaction Parameters for Core Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–120°C | Maximizes to 85% |
| Catalyst Loading | 5 mol% CuI | Prevents overhalogenation |
| Time | 6–8 hours | Balances conversion vs. degradation |
Esterification and Protecting Group Strategies
The methyl ester at position 2 is introduced either via direct esterification of a carboxylic acid precursor or through in situ protection during cyclization.
Direct Esterification
Method :
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Carboxylic Acid Precursor : Synthesized by hydrolysis of the ester under basic conditions (e.g., 10% NaOH in ethanol at 80°C).
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Re-esterification : Treatment with methanol and HCl gas yields the methyl ester.
Challenges :
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Selectivity : Competing hydrolysis of the maleimide ring necessitates pH control (pH 7–8).
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Table 3: Spectroscopic Data Summary
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Maleimide C=O | - | 170.5, 169.8 |
| Chromene C=O | - | 185.2 |
| Methoxy (-OCH3) | 3.87 (s, 3H) | 56.1 |
Scalability and Industrial Adaptations
Large-scale production (≥100 g) requires modifications to ensure cost-effectiveness:
Chemical Reactions Analysis
Types of Reactions: ThioGlo1 primarily undergoes thiol-specific reactions, forming fluorescent adducts with thiol groups. It also reacts with sulfite, forming a similar fluorescent adduct .
Common Reagents and Conditions:
Thiol Groups: ThioGlo1 reacts with thiol groups under mild conditions, typically in the presence of organic solvents like DMSO or DMF.
Major Products: The major products of these reactions are fluorescent adducts that can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Organic Synthesis
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This characteristic is particularly valuable in pharmaceutical chemistry, where it can be used to synthesize novel compounds with potential therapeutic effects .
Fluorescent Probes
One of the most notable applications of this compound is as a fluorescent probe for thiol detection. Upon reaction with thiol groups, it forms a fluorescent adduct that exhibits excitation and emission maxima at 384 nm and 513 nm, respectively . This property is utilized in:
- Proteomics : It allows for the labeling and visualization of proteins that contain thiol groups, aiding in the study of protein interactions and functions.
- Oxidative Stability Monitoring : The compound has been applied in monitoring the oxidative stability of products such as beer, providing insights into the quality and shelf-life of beverages .
Biochemical Research
In biochemical research, Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate is used for:
- Thiol Quantification : It can differentiate between free thiols and disulfides in biological samples, which is crucial for understanding redox biology.
- Drug Development : Its ability to react with biological molecules makes it a candidate for developing new drugs that target specific pathways involving thiols.
Case Study 1: Thiol Detection in Proteomics
A study utilized Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate to label proteins in a proteomic analysis. The fluorescent signal allowed researchers to visualize protein interactions under various conditions, revealing insights into cellular mechanisms affected by oxidative stress.
Case Study 2: Monitoring Beer Quality
In another application, this compound was employed to assess the oxidative stability of beer over time. The fluorescence intensity correlated with the levels of reactive oxygen species present in the samples, providing a reliable method for quality control in brewing processes.
Mechanism of Action
ThioGlo1 exerts its effects through the formation of fluorescent adducts with thiol groups. The reaction involves the nucleophilic attack of the thiol group on the maleimide moiety of ThioGlo1, resulting in the formation of a stable fluorescent adduct . This mechanism allows for the sensitive detection and quantification of thiol groups in various samples .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiol-Reactive Fluorescent Probes
CPM (7-Diethylamino-3-(4’-maleimidyl-phenyl)-4-methylcoumarin)
- Structure : Coumarin fluorophore linked to a maleimide group via a phenyl ring.
- Key Differences: Fluorophore: CPM uses a coumarin backbone, whereas MMBC employs a benzo[f]chromene system, leading to distinct excitation/emission profiles. Solubility: CPM’s diethylamino group enhances lipophilicity, favoring membrane permeability, while this compound’s methoxycarbonyl group improves aqueous compatibility .
- Applications : Both are used for thiol labeling, but CPM is preferred in lipid-rich environments due to its hydrophobicity .
ThioGlo® 1 Derivatives
This compound is synonymous with ThioGlo1, a commercial reagent. Other derivatives (e.g., ThioGlo3) vary in fluorophore structure, altering spectral properties. For example, ThioGlo1 emits in the blue-green range, while derivatives like ThioGlo3 may shift emission to longer wavelengths for multiplex assays .
Structurally Analogous Compounds with Maleimide Groups
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-1H-pyrrole-2,5-dione (CAS 16707-41-8)
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid (CAS 7423-55-4)
Functional Dyes with Chromene Cores
10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-2,2,6,6-tetramethyl-1H-5H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one (CAS 155306-71-1)
Comparative Data Table
Biological Activity
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate, also known by its CAS number 137350-66-4, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activities, synthesis methods, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 379.32 g/mol. It is characterized by its crystalline solid form and has specific solubility properties in solvents such as DMF and DMSO. The predicted boiling point is approximately 635.5 °C, and it has a predicted pKa value of -2.94 .
| Property | Value |
|---|---|
| Molecular Formula | C20H13NO7 |
| Molecular Weight | 379.32 g/mol |
| Boiling Point | 635.5 ± 55.0 °C (Predicted) |
| Density | 1.507 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml |
| Storage Temperature | -20 °C |
Biological Activity Overview
Research has indicated that Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate exhibits various biological activities including:
1. Antimicrobial Activity
- Several studies have reported its effectiveness against a range of bacterial strains. For instance, derivatives containing similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 to 0.50 μg/mL .
2. Anticancer Properties
- The compound has been evaluated for its anticancer potential in various in vitro studies. It demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
3. Antioxidant Activity
- Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Study: Antibacterial Effects
A recent study investigated the antibacterial effects of derivatives related to Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin, with MIC values as low as 0.10 μg/mL for certain compounds .
Case Study: Anticancer Activity
In another study focusing on anticancer activity, the compound was tested against various cancer cell lines including breast and lung cancer cells. The results showed that it inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate with various biological targets. These studies suggest that the compound interacts favorably with targets involved in cancer pathways and microbial resistance mechanisms .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate in laboratory settings?
- Methodological Answer : Follow these steps to ensure safety:
- Pre-experiment : Review safety documentation (P201, P202) to understand hazards and required personal protective equipment (PPE).
- Handling : Store away from heat sources (≥25°C) and open flames (P210). Use inert gas purging for reactions involving volatile solvents.
- Post-experiment : Dispose of waste via approved chemical disposal protocols. Always keep containers labeled and out of reach of children (P102).
- Reference: Safety codes P201, P202, P210 .
Q. How should researchers verify the compound’s stability under varying storage conditions?
- Methodological Answer : Design a stability study with controlled variables:
- Temperature : Test stability at 4°C (refrigeration), 25°C (room temperature), and 40°C (accelerated degradation).
- Light exposure : Compare stability in amber vs. clear glass vials.
- Analysis : Use HPLC or NMR to monitor degradation products over 30 days. Note that thermal instability is likely (P210), so refrigeration is recommended for long-term storage .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (≥95% purity recommended).
- Step 2 : Re-examine NMR conditions: Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Step 4 : If discrepancies persist, consider X-ray crystallography for structural confirmation.
- Note : Safety protocols (P201, P202) must be followed during repeated analyses .
Q. What experimental strategies mitigate risks when synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Design : Avoid high-temperature reactions (P210); opt for room-temperature or microwave-assisted synthesis.
- Intermediate Monitoring : Use TLC or in-situ IR to track reactive intermediates (e.g., the 2,5-dioxo-pyrrole group).
- Safety Overrides : Implement fume hoods, blast shields, and emergency quenching protocols.
- Data Validation : Compare derivative spectra with parent compound to confirm functionalization .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Variable Control : Ensure consistent compound purity (≥95%) and solvent (e.g., DMSO concentration ≤0.1% in cell assays).
- Dose-Response Curves : Perform triplicate experiments with standardized positive/negative controls.
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement.
- Meta-Analysis : Cross-reference with structural analogs to identify activity trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
